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Compound of Interest

Compound Name: Bromoacetonitrile

Cat. No.: B046782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromoacetonitrile (BrCH₂CN) is a highly reactive and versatile building block in organic

synthesis, playing a crucial role in the preparation of a wide range of agrochemicals.[1] Its

bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic

substitution and a nitrile group that can undergo various transformations, makes it an

invaluable C2 synthon for introducing the cyanomethyl moiety into complex molecular

architectures.[1] This document provides detailed application notes and experimental protocols

for the use of bromoacetonitrile in the synthesis of key agrochemical classes, including

fungicides, herbicides, and insecticides.

Physicochemical Properties of Bromoacetonitrile
A summary of the key physicochemical properties of bromoacetonitrile is provided in the table

below.
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Property Value

CAS Number 590-17-0[1]

Molecular Formula C₂H₂BrN[1]

Molecular Weight 119.95 g/mol [1]

Appearance Colorless to pale yellow liquid[1]

Boiling Point 150-151 °C/752 mmHg

Density 1.722 g/mL at 25 °C

Solubility
Slightly soluble in water; miscible with organic

solvents like ethanol, ether, and chloroform.[1]

I. Fungicide Synthesis: Synthesis of a Fludioxonil
Intermediate
Fludioxonil is a broad-spectrum phenylpyrrole fungicide used for seed treatment and foliar

application.[2][3][4][5] Bromoacetonitrile is a key precursor for the synthesis of the

intermediate, (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile, via a Wittig reaction.[6]
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Caption: Synthesis of a key fludioxonil intermediate.

Experimental Protocol: Synthesis of (E)-3-(2,2-difluoro-
1,3-benzodioxol-4-yl)acrylonitrile
This protocol is adapted from patent CN103896906A.[6]

Step 1: Synthesis of Bromoacetonitrile Triphenylphosphonium Salt

Parameter Value

Reactants
Bromoacetonitrile (10.0 g, 83.4 mmol),

Triphenylphosphine (21.8 g, 83.1 mmol)

Solvent Toluene (300 mL)

Reaction Temperature Reflux

Reaction Time 4 hours

Product Bromoacetonitrile triphenylphosphonium salt

Yield 30.5 g (quantitative)

Procedure:

To a solution of bromoacetonitrile (10.0 g, 83.4 mmol) in 300 mL of toluene, add

triphenylphosphine (21.8 g, 83.1 mmol).

Heat the mixture to reflux and maintain for 4 hours.

Cool the reaction mixture and filter the white precipitate to obtain bromoacetonitrile
triphenylphosphonium salt (30.5 g).

Step 2: Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxole

This intermediate is prepared from 2,2-difluoro-1,3-benzodioxole. The detailed procedure for

this step is not provided in the cited patent but can be achieved via formylation reactions known

in the art.
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Step 3: Wittig Reaction to form (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile

Parameter Value

Reactants

4-formyl-2,2-difluoro-1,3-benzodioxole (10.0 g,

53.7 mmol), Bromoacetonitrile

triphenylphosphonium salt (20.5 g, 53.7 mmol)

Solvent Dichloromethane (500 mL)

Base 10% Sodium Hydroxide solution (2 mL)

Reaction Temperature Room Temperature

Reaction Time Overnight

Product
(E)-3-(2,2-difluoro-1,3-benzodioxol-4-

yl)acrylonitrile

Yield 6.5 g

Purity (by GC) 98.12%

Procedure:

At room temperature, dissolve 4-formyl-2,2-difluoro-1,3-benzodioxole (10.0 g, 53.7 mmol)

and bromoacetonitrile triphenylphosphonium salt (20.5 g, 53.7 mmol) in 500 mL of

dichloromethane.

To the stirred solution, add 2 mL of a 10% aqueous sodium hydroxide solution.

Continue stirring the reaction mixture at room temperature overnight.

After the reaction is complete, wash the organic layer with 200 mL of water.

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced

pressure.

The crude product is purified to yield 6.5 g of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-

yl)acrylonitrile with a purity of 98.12%.[6]
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II. Herbicide Synthesis: Synthesis of
Aryloxyacetamides
Aryloxyacetamides are a class of herbicides, and their synthesis can be achieved through the

reaction of arylboronic acids with bromoacetonitrile.[1][7]

Reaction Scheme: Synthesis of Aryloxyacetamides

Arylboronic Acid Phenoxyacetonitrile
(Intermediate D)

ipso-Hydroxylation

Bromoacetonitrile Nucleophilic
Substitution

H₂O₂ / NaOH
Aryloxyacetamide

Nitrile Hydration

Click to download full resolution via product page

Caption: One-pot synthesis of aryloxyacetamides.

Experimental Protocol: Synthesis of 2-
phenoxyacetamide
This protocol is a general representation based on the work of Guo et al.[1]
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Parameter Value

Reactants
Phenylboronic acid (0.5 mmol),

Bromoacetonitrile (0.7 mmol)

Base Sodium Hydroxide (1.3 mmol)

Oxidant 30% Hydrogen Peroxide (0.08 mL)

Solvent Water (3 mL)

Reaction Temperature 80 °C

Reaction Time 4 hours

Product 2-phenoxyacetamide

Yield 77%

Procedure:

In a reaction vessel, combine phenylboronic acid (0.5 mmol), bromoacetonitrile (0.7 mmol),

and sodium hydroxide (1.3 mmol) in 3 mL of water.

Add 0.08 mL of 30% aqueous hydrogen peroxide to the mixture.

Heat the reaction mixture to 80 °C and stir for 4 hours.

After cooling to room temperature, the product can be isolated and purified using standard

techniques such as extraction and chromatography to yield 2-phenoxyacetamide (77%

yield).[1]

III. Insecticide Synthesis: Synthesis of Flonicamid
Flonicamid is a pyridine-based insecticide that acts as a selective feeding blocker.[7] Its

synthesis involves the amidation of 4-trifluoromethylnicotinic acid with aminoacetonitrile.

Aminoacetonitrile can be prepared from bromoacetonitrile.

Synthetic Pathway: From Bromoacetonitrile to
Flonicamid
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Caption: Synthetic pathway to the insecticide flonicamid.

Experimental Protocol: Synthesis of Flonicamid
This protocol is a two-part synthesis, starting with the preparation of aminoacetonitrile

hydrochloride from bromoacetonitrile, followed by the synthesis of flonicamid.

Part 1: Synthesis of Aminoacetonitrile Hydrochloride

(A reliable, detailed protocol for this specific conversion was not found in the search results.

The following is a general representation of a plausible synthetic route.)

Procedure:

Bromoacetonitrile is reacted with a protected form of ammonia, such as

hexamethylenetetramine (urotropine), followed by acidic hydrolysis to yield aminoacetonitrile

hydrochloride. Alternatively, direct amination with ammonia can be performed, but may lead

to side products.

Part 2: Synthesis of N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide (Flonicamid)

This protocol is adapted from patent CN113929621A.[8]
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Parameter Value

Reactants
4-trifluoromethylnicotinic acid, Aminoacetonitrile

hydrochloride

Reagents
Acyl chlorination reagent (e.g., thionyl chloride),

Catalyst

Solvent Organic solvent (e.g., toluene, dichloromethane)

Reaction Temperature 0-100 °C (amidation step)

Product Flonicamid

Yield ≥ 90%

Purity ≥ 98%

Procedure:

Acyl Chlorination: 4-Trifluoromethylnicotinic acid is converted to its corresponding acyl

chloride using a suitable chlorinating agent (e.g., thionyl chloride) in an organic solvent in the

presence of a catalyst.

Amidation: The resulting 4-trifluoromethylnicotinoyl chloride is then reacted with

aminoacetonitrile hydrochloride in an organic solvent. The reaction is carried out at a

temperature ranging from 0 to 100 °C.

Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate

the crude flonicamid, which is then purified, for example by recrystallization, to yield the final

product with a purity of ≥98% and a yield of ≥90%.[9]

Conclusion
Bromoacetonitrile is a versatile and essential reagent in the synthesis of a diverse range of

agrochemicals. The protocols outlined in this document demonstrate its utility in constructing

the core structures of fungicides, herbicides, and insecticides through various chemical

transformations, primarily nucleophilic substitution and Wittig-type reactions. The provided

experimental details and quantitative data serve as a valuable resource for researchers and
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professionals in the field of agrochemical development. Proper handling and safety precautions

are paramount when working with bromoacetonitrile due to its toxic and lachrymatory nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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